tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate hydrochloride
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Overview
Description
tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a tert-butyl group, a piperidine ring, and a carbamate group. It is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 4-hydroxypiperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution reactions can introduce various functional groups into the piperidine ring .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate hydrochloride is used as an intermediate in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used to synthesize bioactive molecules that interact with specific biological targets, providing insights into their mechanisms of action .
Medicine
In medicine, this compound is used in the development of pharmaceuticals. Its ability to interact with biological targets makes it a valuable compound in drug discovery and development .
Industry
In industrial applications, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers, coatings, and other industrial products .
Mechanism of Action
The mechanism of action of tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The carbamate group can also form covalent bonds with biological molecules, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
- tert-Butyl N-{[4-(hydroxymethyl)piperidin-4-yl]methyl}carbamate
Uniqueness
tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate hydrochloride is unique due to its specific combination of functional groups. The presence of both a hydroxyl group and a carbamate group allows for a wide range of chemical modifications, making it a versatile compound in various applications .
Properties
Molecular Formula |
C11H23ClN2O3 |
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Molecular Weight |
266.76 g/mol |
IUPAC Name |
tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-10(2,3)16-9(14)13-8-11(15)4-6-12-7-5-11;/h12,15H,4-8H2,1-3H3,(H,13,14);1H |
InChI Key |
DVARIAIYHFUKPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)O.Cl |
Origin of Product |
United States |
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